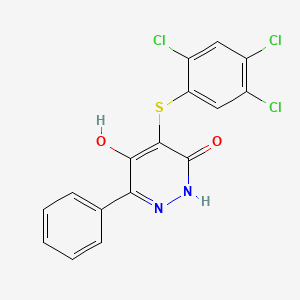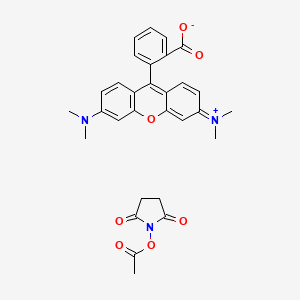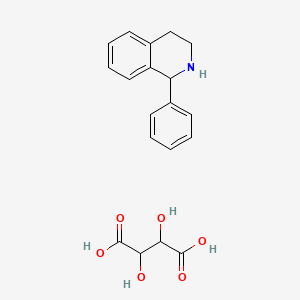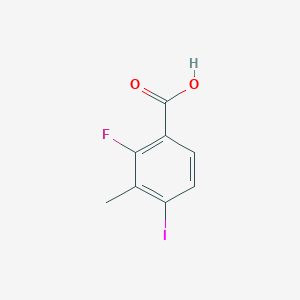
Nickel 1,1,1-trifluoro 2,4-pentanedionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nickel 1,1,1-trifluoro 2,4-pentanedionate can be synthesized by reacting nickel(II) salts, such as nickel(II) acetate or nickel(II) chloride, with 1,1,1-trifluoro-2,4-pentanedione in the presence of a base. The reaction typically occurs in an organic solvent like toluene or ethanol. The base, often sodium hydroxide or potassium carbonate, facilitates the deprotonation of the diketone, allowing it to coordinate with the nickel ion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
Nickel 1,1,1-trifluoro 2,4-pentanedionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: It can be reduced to nickel(0) species under specific conditions.
Substitution: The ligand can be substituted with other β-diketonates or similar ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and other β-diketonates for substitution reactions. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield nickel(III) complexes, while substitution reactions can produce a variety of nickel β-diketonate complexes .
Applications De Recherche Scientifique
Nickel 1,1,1-trifluoro 2,4-pentanedionate has several scientific research applications:
Mécanisme D'action
The mechanism of action of nickel 1,1,1-trifluoro 2,4-pentanedionate involves its ability to coordinate with various substrates through its nickel center. The compound can form stable complexes with other molecules, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis .
Comparaison Avec Des Composés Similaires
Nickel 1,1,1-trifluoro 2,4-pentanedionate is unique due to the presence of trifluoromethyl groups, which enhance its stability and reactivity compared to other nickel β-diketonates. Similar compounds include:
Nickel 2,4-pentanedionate: Lacks the trifluoromethyl groups, making it less stable and reactive.
Nickel 2,2,6,6-tetramethyl-3,5-heptanedionate: Contains bulkier ligands, affecting its coordination properties.
Nickel 2,2-dimethyl-6,6,7,7,8,8,8-heptafluoro-3,5-octanedionate: Similar in stability but with different steric and electronic properties.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
55534-89-9 |
|---|---|
Formule moléculaire |
C10H14F6NiO6 |
Poids moléculaire |
402.90 g/mol |
Nom IUPAC |
nickel;5,5,5-trifluoro-4-hydroxypent-3-en-2-one;dihydrate |
InChI |
InChI=1S/2C5H5F3O2.Ni.2H2O/c2*1-3(9)2-4(10)5(6,7)8;;;/h2*2,10H,1H3;;2*1H2 |
Clé InChI |
ZKWNTTFKFAZZPW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.O.O.[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-tert-butyl-1-{[(1-ethyl-5,6-dimethyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B15284798.png)


![2-[2-(5-Ethyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 3-nitro-4-methylbenzenesulfonate](/img/structure/B15284808.png)

![ethyl 4-(4-bromophenyl)-2-{[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]amino}-3-thiophenecarboxylate](/img/structure/B15284819.png)



![6-hydroxy-1,1,2-trimethyl-5-(1H-tetraazol-5-ylcarbonyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B15284827.png)
![3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B15284832.png)
![butane;ethane;5-methoxy-8-methyl-11-prop-1-en-2-yloxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraen-10-ol;methyl 2-(17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl)acetate](/img/structure/B15284841.png)
![2-[[2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-5-methylphenyl]methylamino]-3-hydroxypropanoic acid;hydrochloride](/img/structure/B15284862.png)
![2-[(2-Amino-1-oxoethyl)amino]-3-(4-hydroxyphenyl)propanoic acid hydrate](/img/structure/B15284875.png)
